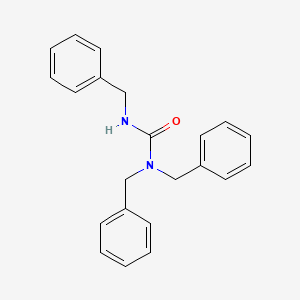
Urea, tris(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, tris(phenylmethyl)-: is a derivative of urea where three phenylmethyl groups are attached to the nitrogen atoms of the urea molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea, tris(phenylmethyl)- typically involves the nucleophilic addition of benzylamine to isocyanates. One common method is the reaction of benzylamine with phosgene to form benzyl isocyanate, which then reacts with urea to produce urea, tris(phenylmethyl)- . This reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of urea, tris(phenylmethyl)- can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, tris(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzyl urea derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can have different functional groups attached to the nitrogen atoms .
Applications De Recherche Scientifique
Chemistry: Urea, tris(phenylmethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: It is being investigated for its anticancer and antioxidant properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of urea, tris(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Urea derivatives: Compounds like N,N’-dibenzylurea and N,N’-diphenylurea share structural similarities with urea, tris(phenylmethyl)-.
Thiourea derivatives: These compounds have similar applications and chemical properties but contain sulfur instead of oxygen.
Uniqueness: Urea, tris(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
19617-46-0 |
|---|---|
Formule moléculaire |
C22H22N2O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,1,3-tribenzylurea |
InChI |
InChI=1S/C22H22N2O/c25-22(23-16-19-10-4-1-5-11-19)24(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,25) |
Clé InChI |
WNNCXTWFLYJYEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


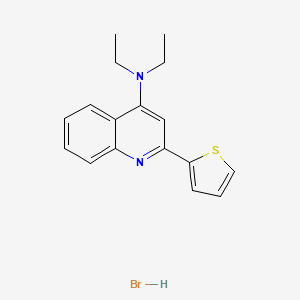
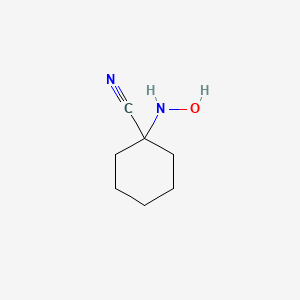
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)


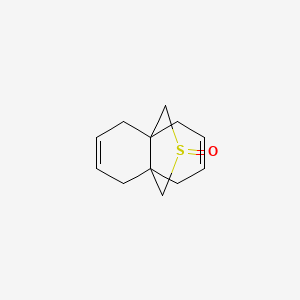
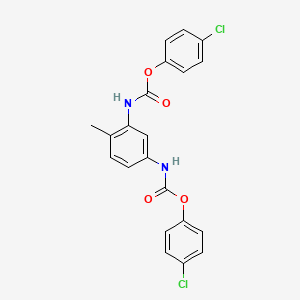
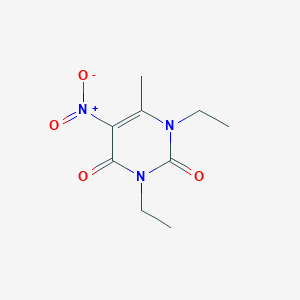
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

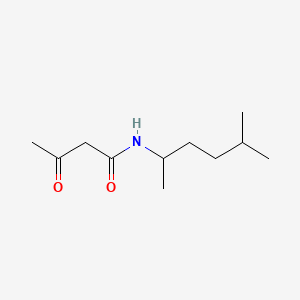
![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)
![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)

